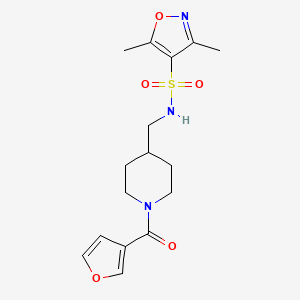

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a methyl-linked 3,5-dimethylisoxazole sulfonamide moiety at the 4-position. This compound combines structural elements of heterocyclic systems (furan, piperidine, and isoxazole) with sulfonamide functionality, which is common in bioactive molecules targeting enzymes such as carbonic anhydrases or sulfotransferases .

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-11-15(12(2)24-18-11)25(21,22)17-9-13-3-6-19(7-4-13)16(20)14-5-8-23-10-14/h5,8,10,13,17H,3-4,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORFIECIVBJANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Molecular Structure

The compound has the following molecular characteristics:

- Molecular Formula : C21H26N2O5S

- Molecular Weight : 402.51 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Sulfonamides, including derivatives of isoxazoles, are known for their antibacterial properties. The introduction of the sulfonamide moiety in this compound enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 3,5-dimethylisoxazole have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting proliferation pathways such as AKT and mTOR .

Case Studies and Research Findings

- Antineoplastic Activity : A study demonstrated that compounds derived from isoxazoles exhibited significant antineoplastic activity against human cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics, suggesting a potential for development as anticancer agents .

- Cytotoxic Effects : In vitro studies indicated that this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

- Mechanism of Action : The compound's mechanism appears to involve interference with cellular signaling pathways associated with cell survival and proliferation. It may also induce oxidative stress within cancer cells, leading to increased apoptosis rates .

Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its biological activity, particularly as an inhibitor in various enzymatic assays. One notable area of research involves its potential as a therapeutic agent against specific diseases.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, substituents like furan and piperidine have been associated with enhanced biological activity against cancer cell lines. A study highlighted that derivatives of piperidine with furan groups showed improved inhibitory activity against certain cancer types, suggesting that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammation. For example, modifications in the 4-position of isoxazole derivatives have shown varying degrees of inhibitory effects on enzyme targets, indicating that this compound may act similarly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the furan ring and piperidine moiety contributes to its biological activity.

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | 4-tert-butyl | 8.6 ± 0.4 | Moderate |

| 2 | Furan-3-yl | 1.6 ± 0.2 | Enhanced |

| 3 | Methoxy | 2.8 ± 0.6 | Slightly Reduced |

| 4 | Mixed Substituents | 7.4 ± 0.8 | Compromised |

| 5 | Aminomethyl | 10.0 ± 1.4 | Little Change |

This table summarizes findings from various studies demonstrating how different substituents affect the compound's inhibitory activity .

Case Study: Anticancer Activity Evaluation

In a recent study evaluating the anticancer potential of compounds similar to this compound, researchers tested a series of isoxazole derivatives against multiple cancer cell lines. The results indicated that modifications at the furan position significantly enhanced cytotoxicity compared to unmodified counterparts.

Case Study: Inhibition of Specific Enzymes

Another study focused on the inhibition of cyclooxygenase enzymes (COX) using derivatives of this compound structure. The findings suggested that certain modifications led to increased selectivity and potency against COX enzymes, which are crucial targets in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can be categorized based on shared motifs: piperidine-linked sulfonamides , heterocyclic carbonyl derivatives , and opioid-like analogs (though the latter are pharmacologically distinct).

Structural Analogues from Evidence

Key Differences

Sulfonamide vs. Amide/Carbamoyl Groups :

- The target compound’s sulfonamide group distinguishes it from opioid analogs (e.g., fentanyl derivatives in –3), which rely on amide or propionamide linkages for μ-opioid receptor binding. Sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .

- Compound 15 () shares a sulfonamide moiety but incorporates a pyridine ring and phenylcarbamoyl group, suggesting divergent target selectivity.

Heterocyclic Substituents :

- The furan-3-carbonyl group in the target compound contrasts with the trifluoromethylphenyl () or naphthyridine () systems. Furan’s electron-rich aromaticity may enhance binding to polar enzyme pockets compared to fluorinated groups.

Pharmacological Profiles: Opioid analogs (–3) prioritize lipophilicity and aromatic stacking for CNS penetration, while sulfonamide derivatives (target compound, ) may favor solubility and hydrogen bonding for enzyme interactions.

Data Gaps and Limitations

- No direct pharmacological data (e.g., IC50, binding affinities) for the target compound are available in the provided evidence.

Research Implications

The compound’s unique structure warrants investigation into:

- Enzyme targets : Sulfonamides often inhibit carbonic anhydrases, but the furan and isoxazole groups could expand selectivity to kinases or sulfotransferases.

- Synthetic accessibility : The piperidine-furan linkage may pose challenges in stereochemical control compared to simpler analogs like those in –3.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions, including the coupling of the furan-3-carbonyl-piperidine moiety with the isoxazole-sulfonamide group. Key challenges include:

- Steric hindrance : The piperidine ring’s substitution pattern may impede efficient coupling. Use of activating agents (e.g., HATU or EDCI) and optimized reaction temperatures (40–60°C) can enhance yields .

- Purification : Due to polar intermediates, reversed-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is recommended for isolation .

- Stability : The furan ring may degrade under prolonged acidic conditions. Neutral pH and inert atmospheres (N₂/Ar) during storage are critical .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer : A combination of analytical techniques is required:

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the furan carbonyl (δ ~7.8–8.2 ppm) and isoxazole methyl groups (δ ~2.1–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~380.5 for C₁₇H₂₄N₄O₄S) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. The sulfonamide group may act as a zinc-binding motif .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility, a critical parameter for downstream in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the target interactions of this sulfonamide derivative?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., carbonic anhydrase IX). Focus on the sulfonamide’s interaction with active-site zinc ions .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to hydrogen bonding between the furan carbonyl and receptor residues .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioactivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Answer : Contradictions may arise from assay variability or structural analogs. Mitigate via:

- Cross-validation : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Structural analogs : Compare activity of derivatives (e.g., replacing the furan with a thiophene) to isolate pharmacophoric features .

- Dose-response curves : Ensure full IC₅₀/EC₅₀ curves are generated to avoid false positives from single-concentration data .

Q. How to optimize the compound’s solubility and bioavailability without altering its core structure?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperidine nitrogen to enhance permeability .

- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to improve aqueous solubility .

- Salt formation : Screen counterions (e.g., HCl or sodium salts) to modify crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.